molecular formula C17H16N2O5 B12120965 2-[(4,5-Dimethoxy-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzamide

2-[(4,5-Dimethoxy-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzamide

Cat. No.: B12120965
M. Wt: 328.32 g/mol
InChI Key: GFJBTKFTAITLEQ-UHFFFAOYSA-N
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Description

2-[(4,5-Dimethoxy-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzamide is a complex organic compound that belongs to the benzofuran family Benzofurans are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4,5-Dimethoxy-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzamide typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 4,5-dimethoxy-2-nitrobenzaldehyde with aniline, followed by cyclization and reduction steps to form the benzofuran core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

2-[(4,5-Dimethoxy-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinone derivatives, amine-substituted benzofurans, and various substituted benzamides .

Scientific Research Applications

2-[(4,5-Dimethoxy-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(4,5-Dimethoxy-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of metabolic pathways, making it a potential candidate for drug development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(4,5-Dimethoxy-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C17H16N2O5

Molecular Weight

328.32 g/mol

IUPAC Name

2-[(4,5-dimethoxy-3-oxo-1H-2-benzofuran-1-yl)amino]benzamide

InChI

InChI=1S/C17H16N2O5/c1-22-12-8-7-10-13(14(12)23-2)17(21)24-16(10)19-11-6-4-3-5-9(11)15(18)20/h3-8,16,19H,1-2H3,(H2,18,20)

InChI Key

GFJBTKFTAITLEQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C=C1)C(OC2=O)NC3=CC=CC=C3C(=O)N)OC

Origin of Product

United States

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